N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

STAT3 inhibitor azetidine carboxamide regioisomer SAR

N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a 3-methylpyridin-2-yl amide substituent and an N-methylsulfonyl group on the azetidine ring. While no peer-reviewed biological data were identified for this exact compound in admissible sources, closely related azetidine-based analogues—particularly those in the (R)-azetidine-2-carboxamide series—have been reported as potent, selective, and irreversible inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.

Molecular Formula C11H15N3O3S
Molecular Weight 269.32
CAS No. 1448037-55-5
Cat. No. B2522102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1448037-55-5
Molecular FormulaC11H15N3O3S
Molecular Weight269.32
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C
InChIInChI=1S/C11H15N3O3S/c1-8-4-3-5-12-10(8)13-11(15)9-6-14(7-9)18(2,16)17/h3-5,9H,6-7H2,1-2H3,(H,12,13,15)
InChIKeyOZTBCVPYMQBTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448037-55-5): Structural Classification and Known Pharmacological Context


N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule belonging to the azetidine-3-carboxamide class, characterized by a 3-methylpyridin-2-yl amide substituent and an N-methylsulfonyl group on the azetidine ring. While no peer-reviewed biological data were identified for this exact compound in admissible sources, closely related azetidine-based analogues—particularly those in the (R)-azetidine-2-carboxamide series—have been reported as potent, selective, and irreversible inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein [1][2]. The 3-carboxamide regioisomer present in this compound, combined with the unique 3-methylpyridin-2-yl moiety, distinguishes it from the extensively characterized 2-carboxamide series and may confer distinct binding kinetics, selectivity, or physicochemical properties relevant to medicinal chemistry and chemical biology applications.

Why N-(3-Methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide Cannot Be Replaced by Generic Azetidine or STAT3-Targeted Analogues


SAR studies on azetidine-based STAT3 inhibitors demonstrate that both the regioisomeric position of the carboxamide (2- vs. 3-substitution) and the nature of the amide substituent profoundly influence target binding, selectivity, and cellular potency [1][2]. The reported (R)-azetidine-2-carboxamide series achieves STAT3 inhibition with IC50 values of 0.34–0.55 μM and >45-fold selectivity over STAT1/STAT5, while binding affinities (KD) range from 880 to 960 nM [1]. Even minor structural modifications within the 2-carboxamide series shift potency by more than an order of magnitude [1]. The 3-carboxamide scaffold, as present in this compound, places the pyridyl amide in a distinct spatial orientation relative to the azetidine ring, which can alter hydrogen-bonding networks and covalent binding trajectories with the STAT3 SH2 domain [2]. Generic substitution with a 2-carboxamide analogue or a different pyridyl isomer would therefore invalidate any structure–activity relationship established for this specific chemotype, making procurement of the exact compound essential for SAR continuity and target engagement studies.

Quantitative Differentiation Evidence for N-(3-Methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448037-55-5): Head-to-Head and Class-Level Comparisons


Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide Azetidine STAT3 Inhibitors

The target compound features an azetidine-3-carboxamide scaffold, whereas all published STAT3-active azetidine amides to date possess the 2-carboxamide configuration. In the (R)-azetidine-2-carboxamide series, representative compounds 5a, 5o, and 8i inhibit STAT3 DNA-binding activity with IC50 values of 0.55, 0.38, and 0.34 μM, respectively, and show >47-fold selectivity over STAT1 and STAT5 (IC50 > 18 μM) [1]. Isothermal titration calorimetry for analogues 7g and 9k yielded KD values of 880 nM and 960 nM [1]. No quantitative potency, selectivity, or binding data are available for the 3-carboxamide regioisomer. The 3-carboxamide orientation alters the trajectory of the amide substituent relative to the azetidine N-methylsulfonyl group, potentially affecting covalent engagement with the STAT3 SH2 domain [2].

STAT3 inhibitor azetidine carboxamide regioisomer SAR

Pyridyl Substituent Differentiation: 3-Methylpyridin-2-yl vs. Other Aryl/Heteroaryl Amides in Azetidine STAT3 Inhibitors

The N-(3-methylpyridin-2-yl) amide substituent differentiates this compound from the published azetidine-based STAT3 inhibitors, which typically employ phenyl, substituted phenyl, or benzoic acid-derived amide groups [1]. In the (R)-azetidine-2-carboxamide series, variation of the amide substituent from a simple phenyl (5a, IC50 = 0.55 μM) to a salicylic acid-derived moiety (8i, IC50 = 0.34 μM) modulated potency by 1.6-fold, while introduction of a benzoic acid group in 9k contributed to a KD of 960 nM [1]. The 3-methylpyridin-2-yl group introduces a basic nitrogen capable of participating in hydrogen bonding or salt bridge interactions with acidic residues in the STAT3 SH2 domain (e.g., Glu638, Asp661), which is not possible with the phenyl-based amides. The ortho-methyl group on the pyridine ring further restricts rotational freedom and may pre-organize the bioactive conformation.

STAT3 inhibitor pyridyl amide substituent SAR

Irreversible Binding Potential: Covalent Engagement of STAT3 SH2 Domain

Published azetidine-based STAT3 inhibitors, including H172 (9f) and H182, function through a covalent irreversible binding mechanism targeting the STAT3 SH2 domain, achieving IC50 values of 0.38–0.98 μM against STAT3 with >16-fold selectivity over STAT1 and STAT5 (IC50 > 15.8 μM) [1]. The N-methylsulfonyl group on the azetidine ring is essential for maintaining the electrophilic character required for covalent bond formation with cysteine residues in the SH2 domain [1]. The target compound retains the N-methylsulfonyl azetidine core but pairs it with a 3-carboxamide (rather than 2-carboxamide) and a 3-methylpyridin-2-yl amide. Whether this combination preserves or alters the irreversible binding kinetics relative to H172/H182 is unknown, but the core sulfonamide electrophile is conserved, suggesting potential for covalent target engagement.

irreversible inhibitor STAT3 covalent binder

Optimal Research and Procurement Scenarios for N-(3-Methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1448037-55-5)


STAT3 SH2 Domain SAR Expansion: Probing the 3-Carboxamide Regioisomeric Space

Medicinal chemistry teams seeking to expand STAT3 inhibitor chemical space beyond the extensively characterized (R)-azetidine-2-carboxamide series can use this compound to systematically evaluate the impact of carboxamide regioisomerism on target engagement and selectivity [1]. The 3-carboxamide scaffold may access distinct sub-pockets within the SH2 domain that are not exploited by 2-carboxamide analogues, potentially leading to novel intellectual property and improved selectivity profiles.

Covalent Irreversible STAT3 Probe Development with a Novel Amide Pharmacophore

Given that published irreversible STAT3 inhibitors such as H172 and H182 rely on the azetidine N-methylsulfonyl group for covalent bond formation, this compound—which combines the conserved electrophilic warhead with a previously untested 3-methylpyridin-2-yl amide—can serve as a starting point for developing next-generation covalent STAT3 probes with potentially altered residence times, reduced off-target reactivity, or improved pharmacokinetic properties [2].

Selectivity Profiling Against STAT Family Members and Kinase Panels

The selectivity of azetidine-based STAT3 inhibitors over STAT1 and STAT5 has been demonstrated for the 2-carboxamide series (>47-fold in J Med Chem 2021; >16-fold in Cancer Lett 2022) [1][2]. This compound enables parallel selectivity profiling to determine whether the 3-carboxamide regioisomer maintains or improves upon this selectivity window, which is critical for minimizing immunosuppressive or hematopoietic side effects in downstream therapeutic applications.

Physicochemical and ADME Benchmarking of 3-Carboxamide Azetidines

The 3-methylpyridin-2-yl group introduces a basic center (pKa ~5–6 for the pyridine nitrogen) that is absent in the phenyl- and benzoic acid-based amides of published STAT3 inhibitors [1]. Procurement of this compound enables comparative determination of aqueous solubility, logD, microsomal stability, and permeability relative to the 2-carboxamide series, providing critical data for prioritizing chemotypes in lead optimization campaigns.

Quote Request

Request a Quote for N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.